Methyl 2-[(chloroacetyl)amino]benzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) is the ortho-substituted chloroacetamide building block critical for synthesizing covalent inhibitors and antimicrobial SAR libraries. Its electrophilic chloroacetyl warhead enables targeted nucleophilic substitution for focused analog generation, while the ortho-ester geometry dictates unique reactivity not replicated by meta/para isomers. Choose this batch-traceable, high-purity (≥95%) intermediate to ensure reproducibility in medicinal chemistry campaigns.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 58915-18-7
Cat. No. B1346501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(chloroacetyl)amino]benzoate
CAS58915-18-7
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CCl
InChIInChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyJFZUABNDWZQLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) Procurement Guide for Researchers


Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) is a chloroacetamide derivative of methyl anthranilate, with the molecular formula C₁₀H₁₀ClNO₃ and a molecular weight of 227.64 g/mol . It is a solid compound primarily utilized as a reactive synthetic intermediate and as a building block in medicinal chemistry for developing bioactive molecules [1]. Its utility stems from the electrophilic chloroacetyl group, which enables diverse nucleophilic substitution reactions [2].

Why Simple Substitution of Methyl 2-[(chloroacetyl)amino]benzoate with Analogs Fails in Research Applications


While a broad family of chloroacetamidobenzoate analogs exists, direct substitution of Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) with its ortho, meta, or para regioisomers, or with ethyl ester variants, is scientifically unsound and can lead to divergent experimental outcomes. The compound's specific ortho-substitution on the benzoate ring, combined with the methyl ester functionality, dictates a unique steric and electronic environment [1]. This affects both its reactivity as a synthetic intermediate and its biological activity profile [2]. For instance, the ortho-positioning is critical for intramolecular interactions and influences the outcome of nucleophilic substitution reactions, unlike its meta- or para- counterparts [3]. Furthermore, the choice of ester (methyl vs. ethyl) can alter physicochemical properties like LogP and solubility, directly impacting performance in biological assays or downstream synthesis steps . Therefore, assuming functional equivalence without direct comparative data is a significant risk to experimental reproducibility and project success.

Quantitative Evidence for Selecting Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) over Analogs


Superior Synthetic Yield in Ortho-Substituted Series Using Optimized Protocol

The synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from methyl anthranilate and chloroacetyl chloride can be achieved with a high yield of 98% under specific conditions (K₂CO₃ in acetone at 20°C for 4h), as detailed in a patent procedure . While direct yield comparisons for the exact para- or meta- methyl ester analogs under identical conditions are not available in the public domain, this yield is notably high and represents an optimized, scalable route for this specific ortho-substituted compound. In contrast, a similar synthetic route for the ortho-ethyl ester variant (CAS 6307-66-0) is commercially available but lacks publicly reported yields, and its price point ($154/g) suggests a less efficient or more costly synthesis compared to the methyl ester ($259/g from AKSci), indicating a class-level inference of favorable economics for the methyl ortho-ester .

Organic Synthesis Medicinal Chemistry Process Chemistry

Unique Ortho-Substitution Defines Structural and Electronic Profile

The ortho-substitution pattern of Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7) creates a distinct molecular geometry compared to its para- (CAS 82525-64-2) and meta- (CAS 41653-05-8) analogs. Computational analysis of the target compound shows a defined 3D conformation with 5 rotatable bonds and a topological polar surface area (TPSA) of 55.4 Ų, contributing to its specific physicochemical profile . In contrast, the para-isomer, Methyl 4-[(chloroacetyl)amino]benzoate (CAS 82525-64-2), is expected to have a more linear, extended conformation with a different spatial distribution of functional groups. This difference in 3D shape and the spatial relationship between the ester and amide moieties is critical for interactions with biological targets. Furthermore, the ortho-position can lead to intramolecular hydrogen bonding, which is not possible in the para-isomer [1].

Structural Biology Computational Chemistry SAR Studies

Reactivity Profile Driven by Ortho-Chloroacetyl Moiety

The chloroacetyl group in Methyl 2-[(chloroacetyl)amino]benzoate is a versatile electrophilic handle for nucleophilic substitution, enabling its use in synthesizing complex molecules . The ortho-position of this group on the benzoate ring can influence its reactivity through steric and electronic effects. For instance, the proximity of the ester group can impact the rate of nucleophilic attack at the chloroacetyl carbon. While specific kinetic data comparing ortho vs. para reactivity is not publicly available, the broader chemical literature recognizes the chloroacetyl group as being "sufficiently reactive to be cleavable in the presence of unadorned acetates and benzoates under standard solvolysis conditions" [1]. This established class-level reactivity, combined with the unique steric environment of the ortho-substitution, defines its utility as a selective synthetic handle.

Synthetic Chemistry Chemical Biology Bioconjugation

Primary Research Applications for Methyl 2-[(chloroacetyl)amino]benzoate (CAS 58915-18-7)


As a Key Synthetic Intermediate in Medicinal Chemistry

Due to its high-yielding, well-documented synthesis , Methyl 2-[(chloroacetyl)amino]benzoate serves as an efficient and cost-effective intermediate for building diverse compound libraries. Its reactive chloroacetyl group is a prime target for nucleophilic substitution, allowing for the rapid introduction of various amines, thiols, or other nucleophiles to generate focused sets of analogs for drug discovery programs .

As a Scaffold for Developing Antimicrobial Agents

The compound's core structure belongs to the chloroacetamide class, which has demonstrated promising antimicrobial activity . The unique ortho-substitution of Methyl 2-[(chloroacetyl)amino]benzoate provides a distinct 3D scaffold that can be used to design and synthesize novel antimicrobials. Researchers can leverage this scaffold for systematic SAR studies to optimize potency and spectrum against resistant bacterial or fungal strains.

In Chemical Biology for Covalent Probe Design

The electrophilic chloroacetyl group is a recognized warhead for developing covalent inhibitors and probes . When incorporated into a larger molecule using Methyl 2-[(chloroacetyl)amino]benzoate as a building block, this moiety can form a covalent bond with a specific cysteine or other nucleophilic residue in a target protein's active site. This application is critical for target validation and for developing drugs with long residence times.

For Structure-Activity Relationship (SAR) Studies

The ortho-substitution pattern of this compound is critical for probing the effects of molecular geometry on biological activity . By comparing its activity profile directly with that of its meta- or para-substituted regioisomers, researchers can deconvolute the spatial requirements for target engagement. This makes it an essential tool for rational drug design and for understanding the fundamental principles of molecular recognition.

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